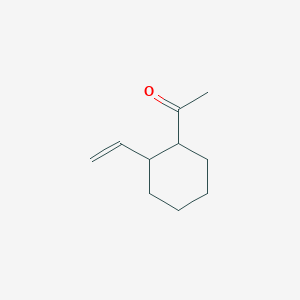

Ethanone, 1-(2-ethenylcyclohexyl)-(9CI)

説明

特性

CAS番号 |

117369-95-6 |

|---|---|

分子式 |

C10H16O |

分子量 |

152.23 g/mol |

IUPAC名 |

1-(2-ethenylcyclohexyl)ethanone |

InChI |

InChI=1S/C10H16O/c1-3-9-6-4-5-7-10(9)8(2)11/h3,9-10H,1,4-7H2,2H3 |

InChIキー |

HPBAEOFKEKXJNX-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CCCCC1C=C |

正規SMILES |

CC(=O)C1CCCCC1C=C |

同義語 |

Ethanone, 1-(2-ethenylcyclohexyl)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural and Physical Properties

The table below compares key properties of Ethanone, 1-(2-ethenylcyclohexyl)-(9CI) with structurally related ethanone derivatives:

*Inferred based on structural analogs.

Key Observations:

- Bicyclic vs. Monocyclic Systems: The bicyclo[1.1.1]pentane derivative (C₉H₁₂O₂) exhibits a higher melting point (65–67°C) due to structural rigidity, whereas 4'-methyl acetophenone (aromatic core) has a lower melting point (28°C) .

- Solubility: The bicyclic compound’s moderate water solubility (9.1 g/L) contrasts with the insolubility of aromatic analogs like 4'-methyl acetophenone, reflecting differences in polarity and hydrogen-bonding capacity .

- Boiling Points: Both bicyclic and aromatic ethanones share similar boiling points (~225°C), suggesting comparable intermolecular forces despite structural differences .

Reactivity and Functional Group Influence

- Ethenyl Group Reactivity : The ethenyl substituent in the target compound may undergo addition reactions (e.g., hydrogenation, epoxidation) or polymerization, distinguishing it from saturated analogs like the bicyclo[1.1.1]pentane derivative .

- Aromatic vs. Aliphatic Ketones: 4'-Methyl acetophenone’s aromatic ring enables electrophilic substitution (e.g., nitration), while aliphatic ethanones like the target compound are more prone to nucleophilic acyl substitution .

準備方法

Grignard Reagent-Mediated Alkylation

Grignard reactions are pivotal for introducing acetyl groups to cyclic substrates. In one approach, methyl magnesium bromide reacts with a cyclohexenyl precursor under inert conditions. For example, a stirred solution of 2-ethenylcyclohexanol (or its halide derivative) in anhydrous tetrahydrofuran (THF) is treated with methyl magnesium bromide at 0–20°C, followed by gradual warming to room temperature . The reaction typically completes within 3–4 hours, yielding the target ketone after quenching with ammonium chloride and purification via silica gel chromatography .

Key parameters:

-

Solvent system : THF/diethyl ether (3:1 v/v) enhances reagent solubility.

-

Temperature control : Slow addition at 0°C minimizes side reactions like enolization.

Friedel-Crafts acylation enables direct introduction of acetyl groups to aromatic or cyclic olefins. For 1-(2-ethenylcyclohexyl)ethanone, aluminum chloride (AlCl₃) catalyzes the reaction between acetyl chloride and 2-ethenylcyclohexene in dichloromethane at reflux . The electrophilic acylation occurs preferentially at the less substituted carbon of the cyclohexene ring, driven by the stability of the resultant carbocation intermediate.

Reaction optimization:

-

Catalyst loading : 1.2 equivalents of AlCl₃ ensures complete activation of acetyl chloride.

-

Workup : Hydrolysis with ice-cold HCl followed by extraction with ethyl acetate isolates the crude product.

-

Purity : Column chromatography using ether/petroleum ether (1:4) achieves >95% purity .

Lithium Reagent-Based Alkylation

Organolithium reagents offer an alternative to Grignard protocols. Methyl lithium reacts with 2-ethenylcyclohexylcarboxylic acid in 1,2-dimethoxyethane under reflux . The reaction proceeds via deprotonation to form a lithium enolate, which subsequently undergoes alkylation. After 2.5 hours, the mixture is quenched with diethyl ether and purified via distillation.

Comparative advantages:

-

Reactivity : Methyl lithium’s stronger basicity facilitates faster reaction kinetics compared to Grignard reagents.

-

Byproduct management : Hydrogen gas evolution requires careful venting during large-scale synthesis .

Comparative Analysis of Preparation Methods

Key observations :

-

Grignard methods achieve the highest yields but require stringent moisture exclusion.

-

Friedel-Crafts acylation offers simplicity but suffers from lower yields due to competing polymerization of the ethenyl group.

-

Lithium-based routes balance reactivity and scalability but necessitate specialized handling due to pyrophoric reagents.

Purification and Characterization

Post-synthesis purification universally employs silica gel chromatography with gradients of methanol/dichloromethane or ether/petroleum ether . Nuclear magnetic resonance (NMR) confirms structural integrity:

Q & A

Q. What are the recommended synthetic routes for 1-(2-ethenylcyclohexyl)ethanone, and how can reaction conditions be optimized to improve yield and purity?

The synthesis of 1-(2-ethenylcyclohexyl)ethanone (CAS 115692-14-3) typically involves cycloaddition or functionalization of a cyclohexene precursor. For example, a Friedel-Crafts acylation using acetyl chloride and a substituted cyclohexene derivative under Lewis acid catalysis (e.g., AlCl₃) may yield the target compound. Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios of reagents, and purification via column chromatography or recrystallization to achieve >90% purity .

Q. How can the stereochemical configuration of the ethenyl and cyclohexyl groups in this compound be confirmed experimentally?

Stereochemical analysis requires a combination of NMR spectroscopy (e.g., NOESY to detect spatial proximity of protons) and X-ray crystallography. For instance, coupling constants (J-values) in ¹H NMR can indicate cis/trans arrangements of substituents on the cyclohexane ring. Computational methods (DFT calculations) may supplement experimental data to validate spatial orientation .

Q. What stability challenges arise during storage of 1-(2-ethenylcyclohexyl)ethanone, and how can degradation be mitigated?

The compound’s ethenyl group is susceptible to oxidation, especially under light or humid conditions. Storage in inert atmospheres (argon or nitrogen) at –20°C in amber vials minimizes degradation. Stability assays (HPLC or GC-MS) over 6–12 months can track impurities, with antioxidants like BHT (0.1% w/w) added to prolong shelf life .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., ethenyl protons at δ 5.2–5.8 ppm, carbonyl carbon at δ 205–210 ppm).

- IR Spectroscopy : Confirms carbonyl stretch (~1700 cm⁻¹) and ethenyl C=C stretch (~1640 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₄O, exact mass 150.1045) .

Advanced Research Questions

Q. How does the steric environment of the cyclohexyl ring influence the compound’s reactivity in Diels-Alder reactions?

The cyclohexyl ring’s chair conformation imposes steric hindrance on the ethenyl group, affecting regioselectivity in cycloadditions. Computational modeling (e.g., Gaussian) predicts transition-state energies, while experimental kinetic studies under varying temperatures (25–80°C) quantify reaction rates with dienophiles like maleic anhydride .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar ethanone derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from impurities, assay conditions (e.g., solvent polarity), or stereoisomerism. Rigorous purification (HPLC >99%) and enantiomeric separation (chiral columns) followed by dose-response assays (IC₅₀ comparisons) clarify structure-activity relationships .

Q. How can computational docking studies predict the compound’s interaction with cytochrome P450 enzymes?

Molecular docking (AutoDock Vina) using PDB structures (e.g., CYP3A4) identifies binding poses. Key parameters include binding energy (<–6 kcal/mol) and hydrogen bonding with active-site residues (e.g., Thr309). MD simulations (NAMD) validate stability over 100 ns trajectories .

Q. What analytical methods quantify trace impurities (<0.1%) in synthesized batches of this compound?

UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (water/acetonitrile + 0.1% formic acid) achieves ppb-level detection. Validation follows ICH Q2(R1) guidelines for linearity (R² >0.999), precision (%RSD <2), and LOQ (0.01%) .

Methodological Tables

Table 1: Key Physicochemical Properties of 1-(2-Ethenylcyclohexyl)ethanone

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Boiling Point | ~250°C (estimated) | |

| LogP (Octanol-Water) | 2.8 (Predicted, ChemAxon) | |

| Solubility in DMSO | >50 mg/mL |

Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| 1-(3-Ethenylcyclohexyl)ethanone | Regioselectivity error | Optimize catalyst (e.g., SnCl₄ vs. AlCl₃) |

| Oxidized ethenyl derivative | Air exposure | Use inert atmosphere + BHT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。